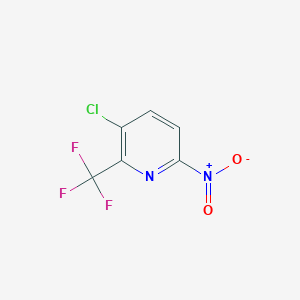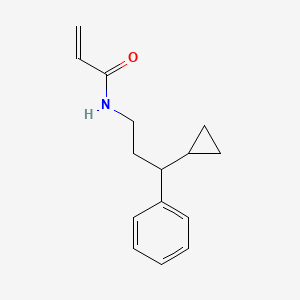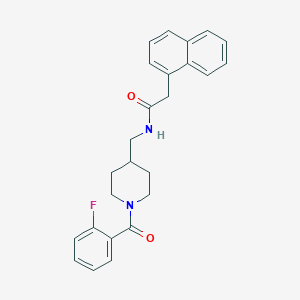![molecular formula C12H7ClN2O2S B2749925 N-(4-chlorobenzo[d]thiazol-7-yl)furan-2-carboxamide CAS No. 941918-37-2](/img/structure/B2749925.png)
N-(4-chlorobenzo[d]thiazol-7-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis details for “N-(4-chlorobenzo[d]thiazol-7-yl)furan-2-carboxamide” were not found, related compounds have been synthesized through various methods . For instance, one method involves dissolving appropriate aromatic acid and another compound in phosphorus oxychloride and refluxing for 20 hours . Another method involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques . For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively .Scientific Research Applications
Antimicrobial Activity
N-(4-chlorobenzo[d]thiazol-7-yl)furan-2-carboxamide has been explored for its antimicrobial properties. A study by Cakmak et al. (2022) synthesized a thiazole-based heterocyclic amide similar to this compound and investigated its antimicrobial activity against various microorganisms, including Gram-negative and Gram-positive bacteria, as well as fungi. The compound demonstrated good antimicrobial activity, suggesting potential for pharmacological and medical applications (Cakmak et al., 2022).
Synthesis and Reactivity
Aleksandrov and El’chaninov (2017) reported on the synthesis of related furan-2-carboxamide derivatives, which involved various chemical reactions, including electrophilic substitution and coupling processes. These studies are fundamental for understanding the chemical behavior and potential applications of this compound in different contexts (Aleksandrov & El’chaninov, 2017).
Antibacterial Activities
Aktan et al. (2017) synthesized carboxamides, including derivatives similar to this compound, and evaluated their antibacterial activities against E. coli. The study found that these compounds, especially when combined with metal complexes, exhibited good to moderate antibacterial effects (Aktan et al., 2017).
Anticancer Activities
Research by Zaki et al. (2018) focused on chalcone-derived compounds, including furan carboxamide derivatives, for their potential anticancer activities. These compounds were tested against various cancer cell lines, indicating significant cytotoxic effects and suggesting their potential as anticancer agents (Zaki et al., 2018).
Quantum Structure Analysis
Studies also explore the quantum chemical structure of such compounds. For instance, the research by Cakmak et al. (2022) included density functional theory (DFT) modelling to investigate the molecular and electronic structures, which is crucial for understanding the compound's reactivity and interaction with biological targets (Cakmak et al., 2022).
Mechanism of Action
Target of Action
N-(4-chloro-1,3-benzothiazol-7-yl)furan-2-carboxamide, also known as N-(4-chlorobenzo[d]thiazol-7-yl)furan-2-carboxamide, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, with the target being the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, the DprE1 enzyme, resulting in the inhibition of the enzyme’s activity . This interaction disrupts the normal function of the enzyme, leading to the inhibition of cell wall biosynthesis in Mycobacterium tuberculosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to the death of the bacteria .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme and disrupting cell wall biosynthesis, the compound effectively kills the bacteria, demonstrating its potential as an anti-tubercular agent .
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-7-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O2S/c13-7-3-4-8(11-10(7)14-6-18-11)15-12(16)9-2-1-5-17-9/h1-6H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYGZAHCASQQCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

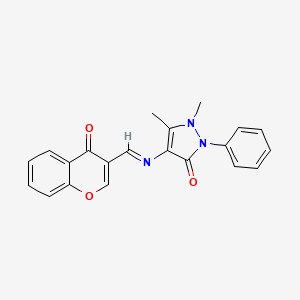
![2-[4-(2-Methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2749843.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2749849.png)


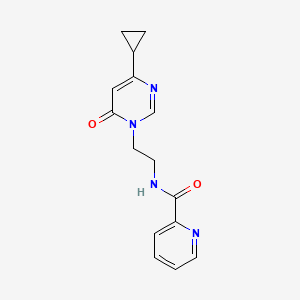
![7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-[(E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2749853.png)
![5-(benzo[d][1,3]dioxol-5-ylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2749855.png)
![7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2749856.png)
![Ethyl 2-[(3,5-dimethoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2749860.png)

